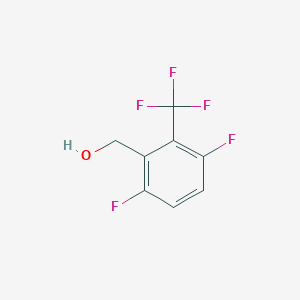
3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group on the benzene ring, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of the corresponding benzyl alcohol precursor using reagents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Halogen Exchange Reactions: Another approach is halogen exchange reactions, where a halogenated precursor undergoes substitution with fluorine atoms using reagents like potassium fluoride (KF) in the presence of a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone (CF3SO2F) under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions, often using continuous flow reactors to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: Oxidation of the benzyl alcohol group can yield the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylated methylene group.
Substitution Reactions: Substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 3,6-Difluoro-2-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.
Comparison with Similar Compounds
3,5-Difluoro-2-(trifluoromethyl)benzyl alcohol
2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol
2,4-Difluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness: 3,6-Difluoro-2-(trifluoromethyl)benzyl alcohol is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique properties and versatility make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in advancing both chemistry and medicine.
Properties
Molecular Formula |
C8H5F5O |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
[3,6-difluoro-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H5F5O/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2,14H,3H2 |
InChI Key |
TYBUWMGRLHOWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















